molecular formula C13H11ClN2O B15066364 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile

Cat. No.: B15066364
M. Wt: 246.69 g/mol
InChI Key: PALKZIQHKOVPIN-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile is a nitrile-functionalized quinoline derivative characterized by a chloro substituent at position 2, an ethoxy group at position 6, and an acetonitrile moiety at position 3 of the quinoline ring. Quinoline derivatives are renowned for their aromaticity, planarity, and diverse bioactivities, including antimalarial and anticancer properties . The nitrile group serves as a versatile synthetic intermediate for further functionalization.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chloro-6-ethoxyquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2O/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-15)13(14)16-12/h3-4,7-8H,2,5H2,1H3

InChI Key

PALKZIQHKOVPIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N

Origin of Product

United States

Chemical Reactions Analysis

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile Not Provided C₁₃H₁₁ClN₂O ~258.7 (calculated) Cl (C2), OEt (C6), CN (C3) Quinoline core; ethoxy donor group
2-(6-Chloropyridin-2-yl)acetonitrile 40381-90-6 C₇H₅ClN₂ 152.58 Cl (C6), CN (C2) Pyridine core; linear structure
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile 1000529-85-0 C₈H₇ClN₂ 166.61 Cl (C6), Me (C2), CN (C3) Methyl enhances steric hindrance
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile Not Provided C₁₃H₁₀ClN₃ 243.69 Cl (C6), CN (C3), m-tolyl Pyridazine core; aryl substituent

Structural and Electronic Properties

  • Quinoline vs. Pyridine/Pyridazine Cores: The quinoline ring in the target compound is more aromatic and planar than pyridine or pyridazine analogs, favoring π-π stacking interactions in biological systems. Pyridazine derivatives (e.g., 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile) exhibit reduced aromaticity due to adjacent nitrogen atoms, altering electronic density distribution .
  • Substituent Effects: The ethoxy group in the target compound donates electrons via resonance, stabilizing the quinoline ring’s electronic environment. Chloro substituents universally enhance lipophilicity across all compounds.

Pharmacological Potential

  • Quinoline Derivatives: Known for antimalarial (e.g., chloroquine) and anticancer applications, the target compound’s nitrile group may enable further derivatization into amines or carboxylic acids for enhanced bioactivity .
  • Pyridine/Pyridazine Analogs: Compounds like 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile exhibit antitumor and antioxidant activities, though their non-planar structures may reduce DNA intercalation efficiency compared to quinolines .

Physicochemical and Computational Insights

  • HOMO-LUMO Analysis: Density functional theory (DFT) studies on structurally related coumarin-acetonitrile hybrids (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal non-planar molecular geometries and HOMO-LUMO distributions localized on cyclic systems. The target compound’s quinoline core likely exhibits similar electronic behavior, with HOMO orbitals concentrated on the nitrogen-rich ring .
  • Solubility and Reactivity : The ethoxy group improves solubility in polar solvents compared to purely chlorinated analogs. Nitrile reactivity is consistent across compounds, enabling cross-coupling or hydrolysis reactions .

Research Tools and Methodologies

  • Crystallography : Software suites like SHELXL and WinGX are critical for resolving molecular structures and validating synthetic products .
  • Quantum Chemistry : DFT calculations (e.g., Gaussian, ORCA) model electronic properties, aiding in the prediction of reactivity and bioactivity .

Biological Activity

Overview of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile is a synthetic organic compound that belongs to the quinoline family. Compounds in this class are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively studied, indicating a gap in empirical research.

Antimicrobial Activity

Quinoline derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain quinoline compounds exhibit activity against various bacteria and fungi. The presence of the chloro and ethoxy groups in 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile may enhance its interaction with microbial enzymes or cellular structures, potentially leading to antimicrobial effects.

Antitumor Activity

Quinoline-based compounds are also investigated for their antitumor properties. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The acetonitrile functional group may contribute to the compound's ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. The specific mechanisms by which 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile exerts such effects require further investigation.

Case Studies and Research Findings

While specific case studies on 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile are lacking, related compounds have been extensively studied. For example:

CompoundBiological ActivityReference
6-MethoxyquinolineAntimicrobial and antitumorJournal of Medicinal Chemistry
8-HydroxyquinolineAntioxidant and anti-inflammatoryEuropean Journal of Pharmacology
2-MethylquinolineCytotoxic against cancer cellsCancer Research

These findings suggest a promising avenue for future research into the biological activities of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile.

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